
N-(1-cyanocyclobutyl)-2-(4-ethylphenoxy)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-2-(4-ethylphenoxy)-N-methylacetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in recent years due to its potential as an anticancer drug. CX-5461 has been shown to selectively target cancer cells by inhibiting ribosomal RNA (rRNA) synthesis, which is essential for cancer cell growth and proliferation.
Mécanisme D'action
N-(1-cyanocyclobutyl)-2-(4-ethylphenoxy)-N-methylacetamide selectively inhibits RNA polymerase I transcription, which is responsible for the synthesis of rRNA. Cancer cells have a high demand for rRNA synthesis, which is essential for their growth and proliferation. By inhibiting rRNA synthesis, this compound induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects on cancer cells. It induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis. This compound also inhibits the formation of nucleolar stress granules, which are involved in the response to cellular stress. Additionally, this compound has been shown to induce senescence in cancer cells, which is a state of irreversible growth arrest.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclobutyl)-2-(4-ethylphenoxy)-N-methylacetamide has several advantages for lab experiments. It is a potent and selective inhibitor of RNA polymerase I transcription, which makes it a valuable tool for studying the role of rRNA synthesis in cancer cells. This compound has also been shown to sensitize cancer cells to other anticancer drugs, which could be useful in combination therapy. However, this compound has some limitations for lab experiments. It is a complex molecule to synthesize, which may limit its availability. Additionally, this compound has been shown to have some off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclobutyl)-2-(4-ethylphenoxy)-N-methylacetamide. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, there is interest in exploring the use of this compound in combination therapy with other anticancer drugs. Finally, there is interest in studying the role of this compound in other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclobutyl)-2-(4-ethylphenoxy)-N-methylacetamide involves several steps, starting from the reaction of 1-cyanocyclobutane carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-2-(4-ethylphenoxy) acetamide to obtain this compound. The synthesis of this compound is a complex process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-2-(4-ethylphenoxy)-N-methylacetamide has been extensively studied for its potential as an anticancer drug. It has been shown to have selective cytotoxicity towards cancer cells, including breast, colon, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to other anticancer drugs, such as gemcitabine and cisplatin.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(4-ethylphenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-13-5-7-14(8-6-13)20-11-15(19)18(2)16(12-17)9-4-10-16/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBNAXBJJOGRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2786758.png)
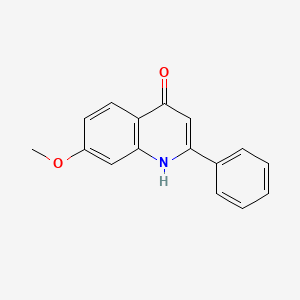
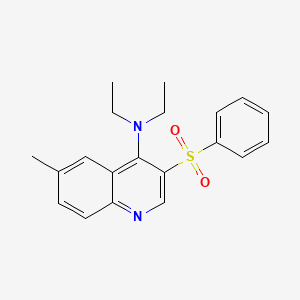
![3-(2-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786763.png)
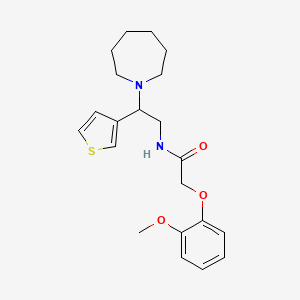

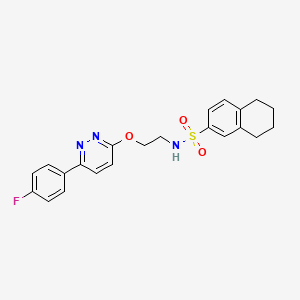

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2786772.png)
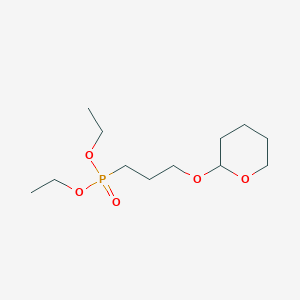
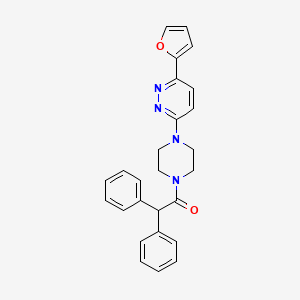
![5-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2786775.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2786778.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2786779.png)